![molecular formula C15H34NO4P B14136313 Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate CAS No. 89222-59-3](/img/structure/B14136313.png)
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a dibutylamino and hydroxypropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate involves the reaction of diethyl (3-bromopropyl) phosphonate with dibutylamine in the presence of sodium iodide. The reaction is typically carried out in dimethylformamide (DMF) at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide could be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound may be investigated for its potential biological activities, although specific studies are limited.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate exerts its effects is not fully understood. its reactivity is primarily due to the presence of the phosphonate group, which can participate in various chemical reactions. The dibutylamino and hydroxypropyl moieties may also contribute to its overall reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (3-hydroxypropyl)phosphonate: Lacks the dibutylamino group, making it less versatile in certain reactions.
Diethyl (3-aminopropyl)phosphonate: Contains an amino group instead of a dibutylamino group, which may alter its reactivity and applications.
Uniqueness
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
89222-59-3 |
|---|---|
Molekularformel |
C15H34NO4P |
Molekulargewicht |
323.41 g/mol |
IUPAC-Name |
3-(dibutylamino)-1-diethoxyphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H34NO4P/c1-5-9-12-16(13-10-6-2)14-11-15(17)21(18,19-7-3)20-8-4/h15,17H,5-14H2,1-4H3 |
InChI-Schlüssel |
DWJGDWMWKGAOIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCC(O)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


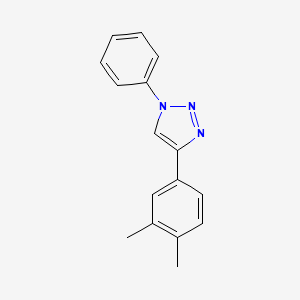


![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
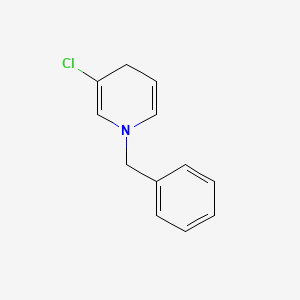

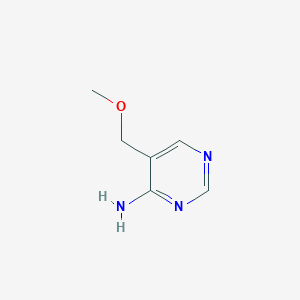
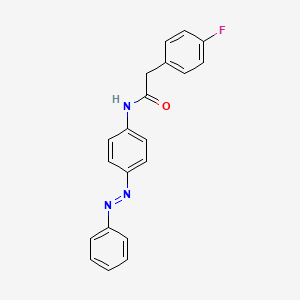
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
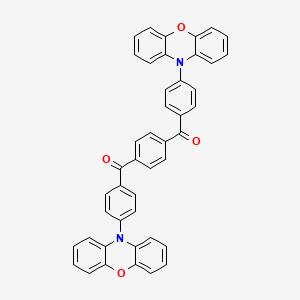
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
